N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide
Description
Historical Development of Isoxazole Chemistry
The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early synthetic methods, such as the cycloaddition of nitrile oxides with alkynes reported by Quilico in the 1930s, laid the groundwork for modern isoxazole derivatives. The development of β-lactamase-resistant antibiotics like cloxacillin in the 1960s highlighted the structural versatility of isoxazoles in drug design. By the 21st century, advancements in regioselective functionalization enabled the synthesis of complex hybrids, including carboxamide derivatives. The introduction of the carboxamide group to the isoxazole scaffold, as seen in compounds like valdecoxib, demonstrated enhanced pharmacokinetic properties and target selectivity.
Significance of Benzodioxole-Isoxazole Hybrid Structures
The integration of a benzo[d]dioxole moiety into isoxazole carboxamides introduces unique electronic and steric properties. The benzodioxole group, with its electron-rich aromatic system and methylenedioxy bridge, improves metabolic stability and membrane permeability. Hybrid structures like N-(benzo[d]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide leverage synergistic effects:
- Electron donation : The benzodioxole group enhances the isoxazole ring's electron density, facilitating interactions with biological targets.
- Structural rigidity : The fused bicyclic system restricts conformational flexibility, improving binding specificity.
- Pharmacophore compatibility : The carboxamide linker enables hydrogen bonding with enzyme active sites, as observed in COX-2 inhibitors.
Current Research Landscape and Knowledge Gaps
Recent studies have focused on optimizing synthetic routes and evaluating bioactivities:
Critical knowledge gaps include:
Objectives and Scope of Contemporary Research
Current investigations prioritize three domains:
- Synthetic innovation : Developing solvent-free cycloadditions to improve atom economy.
- Biological profiling : Systematic evaluation of kinase inhibition and apoptosis induction mechanisms.
- Computational modeling : Predicting metabolite formation pathways using DFT calculations.
A 2025 study demonstrated that replacing the benzyloxy group with bulkier substituents increased anticancer potency by 40%, underscoring the need for targeted SAR studies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-18(19-13-6-7-14-15(8-13)24-11-23-14)16-9-17(20-25-16)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQFWAVDPHIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the benzyloxy group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzo[d][1,3]dioxole moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The isoxazole ring and benzo[d][1,3]dioxole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Benzo[d]imidazole Derivatives ()
Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) share the benzodioxole group but differ in their heterocyclic core (imidazole vs. isoxazole).
Penta-2,4-dienamide Derivatives ()
Compounds like (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D16) feature extended conjugated systems. The penta-2,4-dienamide chain in D16 may enhance π-π interactions but reduce metabolic stability compared to the rigid isoxazole core in the target compound. D16’s melting point (231.4–233.5°C) suggests higher crystallinity, likely due to strong intermolecular hydrogen bonding .
Acrylonitrile Derivatives ()
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) incorporates a nitrile group instead of a carboxamide. However, the absence of a carboxamide linker may limit hydrogen-bonding interactions in biological targets .
Functional Group Comparisons
Carboxamide vs. Sulfonamide ()
The sulfonamide group in N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) () introduces a sulfonyl moiety, increasing acidity (pKa ~10) compared to carboxamides (pKa ~17). This difference impacts solubility and membrane permeability. Conversely, N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) () shares the carboxamide group but lacks the isoxazole ring, simplifying synthetic routes (75% yield) while reducing structural complexity .
Benzyloxy vs. Methoxy Substituents
The benzyloxy group in the target compound provides steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to smaller methoxy groups (e.g., in D14 from ).
Data Tables: Key Comparative Metrics
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and hypoxia-inducible factor (HIF) modulation. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with HIF pathways. HIF plays a crucial role in cellular responses to hypoxia and is implicated in various cancers. The compound has been shown to inhibit HIF-1α transcriptional activity, which is essential for tumor growth and survival under low oxygen conditions.
Inhibitory Effects on HIF-1α
A study indicated that derivatives of benzo[d]isoxazole, including the target compound, exhibit significant inhibitory effects on HIF-1α transcriptional activity. The results from dual-luciferase assays demonstrated that certain concentrations led to a decrease in mRNA expressions of downstream genes regulated by HIF-1, such as VEGF and PDK1 .
Table 1: Biological Activity Summary
| Compound Name | IC50 (µM) | Assay Type | Target |
|---|---|---|---|
| This compound | 25 | Dual-luciferase assay | HIF-1α |
| Other benzo[d]isoxazole derivatives | 0.94 - 10 | Dual-luciferase assay | HIF-1α |
| Compound 15 | 25 | Q-PCR | VEGF |
| Compound 31 | 20% decrease | Protein expression analysis | VEGF |
Case Study 1: Anti-cancer Activity
In vitro studies on human promyelocytic leukemia cell lines showed that isoxazole derivatives exhibited cytotoxic effects. Specifically, compounds similar to this compound were tested for their ability to induce apoptosis and cell cycle arrest. The findings indicated that these compounds could effectively downregulate anti-apoptotic markers like Bcl-2 while enhancing pro-apoptotic signals .
Case Study 2: Hypoxia Response Modulation
Research focusing on the modulation of hypoxic responses demonstrated that the compound could significantly alter the expression levels of genes involved in angiogenesis and metabolic adaptation under low oxygen conditions. The treatment resulted in a notable decrease in both mRNA and protein levels of HIF-target genes in hypoxic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
